4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol
Overview
Description
4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol is a fluorinated organic compound with the empirical formula C14H9F13OS. It is also known by the synonym 4-(1H,1H,2H,2H-Perfluorooctylthio)phenol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol typically involves the reaction of phenol with 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthiol. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of specialized equipment to handle the highly reactive fluorinated intermediates and to maintain the stringent conditions required for the synthesis .
Chemical Reactions Analysis
4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thiol form.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated compounds, which are important in materials science and surface chemistry.
Biology: Its unique properties make it useful in the study of biological membranes and protein interactions.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol involves its interaction with molecular targets through its fluorinated tail and phenolic head. The fluorinated tail imparts hydrophobicity and chemical resistance, while the phenolic head can engage in hydrogen bonding and other interactions. These properties enable it to modify surface characteristics and interact with biological molecules in unique ways .
Comparison with Similar Compounds
Similar compounds to 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylthio)phenol include:
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: This compound has a similar fluorinated tail but lacks the phenolic head, making it less versatile in certain applications.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: This compound is used in polymer chemistry and has a different functional group, which affects its reactivity and applications.
This compound stands out due to its combination of a fluorinated tail and a phenolic head, providing a unique balance of hydrophobicity and reactivity.
Properties
IUPAC Name |
4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F13OS/c15-9(16,5-6-29-8-3-1-7(28)2-4-8)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-4,28H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPZGZWDWLUKFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F13OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583713 | |
Record name | 4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892155-19-0 | |
Record name | 4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 892155-19-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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